![molecular formula C16H24N2O2 B2509222 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea CAS No. 1235642-54-2](/img/structure/B2509222.png)
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea
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Description
The compound "1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea" is a urea derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. Urea derivatives are known for their role in the structure-activity relationships of various receptors and enzymes, and they have been synthesized and modified to enhance their properties for specific applications .
Synthesis Analysis
The synthesis of urea derivatives typically involves reactions between isocyanates and amines. For instance, a series of 1,3-disubstituted ureas were synthesized by reacting bicyclic lipophilic group-containing isocyanates with amines, yielding products with potential biological activities . Similarly, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved a two-step substitution (nucleophilic, electrophilic) followed by an oxidation step . These methods demonstrate the versatility of synthetic approaches in creating a variety of urea derivatives with different substituents, which can significantly influence their biological activities and physical properties.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their conformation and potential for forming hydrogen-bonded complexes. X-ray crystallographic analyses have been performed on several urea derivatives, revealing intramolecular hydrogen bonding in the solid state . Additionally, Density Functional Theory (DFT) studies have been used to optimize the structures of these compounds and compare them with experimental data, providing insights into their molecular orbitals and physicochemical properties .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including complexation-induced unfolding to form multiply hydrogen-bonded complexes . This behavior is significant as it can mimic biological processes such as the helix-to-sheet transition in peptides. Moreover, urea derivatives have been used as building blocks for self-assembly, demonstrating their potential in creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structures and the nature of their substituents. For example, the presence of polycyclic fragments in the urea structure can enhance lipophilicity and potentially increase biological activity . The ability of these compounds to form stable hydrogen-bonded complexes also affects their solubility and stability, which are important factors in their biological applications .
Scientific Research Applications
Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)
Biological Monitoring in Petrochemical Industries
A study highlighted the use of urinary excretion of 1-hydroxypyrene for biological monitoring of workers' exposure to PAHs in petrochemical industries. The research demonstrated that exposure to PAHs could be low, with personal protection equipment effectively preventing excessive exposure, except in certain high-exposure scenarios such as the production of needle coke from ethylene cracker residue (Boogaard & van Sittert, 1994).
Variability of Urinary PAH Metabolites
Another study focused on the variability of urinary concentrations of OH-PAH metabolites over time in non-occupationally exposed subjects. It found significant within-subject variability, highlighting the challenges in using spot urine samples for epidemiological studies on PAH exposure (Li et al., 2010).
PAH Exposure in Children
Research measuring urinary 1-hydroxypyrene in children near a steel mill and coking facility found significantly higher PAH exposure compared to children living in less industrial areas. This suggests that proximity to industrial sources can significantly increase PAH exposure (Mucha et al., 2005).
Cooking Practices and PAH Exposure
- Influence of Cooking on PAH Exposure: A study demonstrated that cooking practices, particularly the frequency of cooking in the kitchen and whether the range hood is opened, significantly influence urinary 1-hydroxypyrene concentrations. This indicates that domestic activities can also contribute to PAH exposure (Chen et al., 2007).
properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(18-13-16(20)10-4-5-11-16)17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,20H,4-6,9-13H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJMXPULGZCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea |
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